molecular formula C17H15ClN2O4 B5777241 (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5777241
M. Wt: 346.8 g/mol
InChI Key: MSHYNCFWFLHCOL-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond (2E) and various functional groups, including a chloro, nitro, and ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitroaniline and 4-ethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the amine group of 4-chloro-3-nitroaniline and the aldehyde group of 4-ethoxybenzaldehyde to form an imine intermediate.

    Reduction and Amidation: The imine intermediate is then reduced to form the corresponding amine, which is subsequently reacted with an acyl chloride to form the final amide product.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    (2E)-N-(4-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Lacks the chloro group, which may influence its chemical properties and applications.

    (2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide: Lacks the ethoxy group, which may alter its solubility and interaction with other molecules.

Uniqueness

The presence of the chloro, nitro, and ethoxy groups in (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence the compound’s electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYNCFWFLHCOL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.